molecular formula C14H13Cl2NO4S B280890 N-(2,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide

N-(2,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B280890
M. Wt: 362.2 g/mol
InChI Key: MYJXIZZZAHPJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research for several decades. DIDS belongs to the class of sulfonamide compounds and is known for its ability to inhibit various cellular functions.

Mechanism of Action

The mechanism of action of DIDS involves the covalent modification of proteins. DIDS contains a sulfonamide group, which can react with the amino acid residues of proteins, resulting in the inhibition of their activity. DIDS has been shown to inhibit the activity of various ion channels by binding to specific amino acid residues in the channel pore. It has also been shown to inhibit the activity of transporters by binding to specific amino acid residues in the transporter protein.
Biochemical and Physiological Effects
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various ion channels, including chloride channels, calcium channels, and potassium channels. DIDS has also been shown to inhibit the activity of transporters, including the sodium-coupled bicarbonate transporter and the sodium-coupled glucose transporter. In addition, DIDS has been shown to inhibit the activity of enzymes, including carbonic anhydrase and phospholipase A2.

Advantages and Limitations for Lab Experiments

The use of DIDS in lab experiments has several advantages. It is a potent and selective inhibitor of various cellular processes, making it a valuable tool for investigating the role of these processes in cellular physiology. DIDS is also relatively easy to synthesize and is commercially available. However, there are also limitations to the use of DIDS in lab experiments. It can be difficult to determine the specificity of DIDS for a particular protein, and its effects on cellular processes can be complex and difficult to interpret.

Future Directions

There are several future directions for the use of DIDS in scientific research. One area of interest is the role of DIDS in regulating intracellular pH and the activity of pH-sensitive proteins. Another area of interest is the development of more potent and selective inhibitors of specific ion channels and transporters. Finally, the use of DIDS in drug discovery and development is an area of active research, as it has the potential to be used as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of DIDS involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,5-dichloroaniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a secondary amine to give the final product. The yield of DIDS can be improved by using a solvent system that is capable of dissolving both the starting materials and the product.

Scientific Research Applications

DIDS has been extensively used in scientific research as a tool to investigate various cellular processes. It has been shown to inhibit the activity of various ion channels, transporters, and enzymes, making it a valuable tool for studying the role of these proteins in cellular physiology. DIDS has also been used to study the regulation of intracellular pH and the role of pH-sensitive proteins in cellular processes.

Properties

Molecular Formula

C14H13Cl2NO4S

Molecular Weight

362.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO4S/c1-20-10-4-6-13(21-2)14(8-10)22(18,19)17-12-7-9(15)3-5-11(12)16/h3-8,17H,1-2H3

InChI Key

MYJXIZZZAHPJNI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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